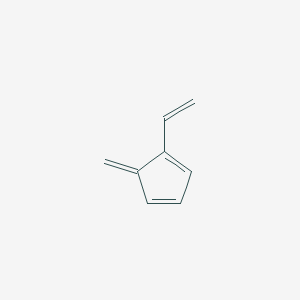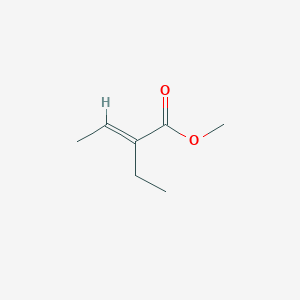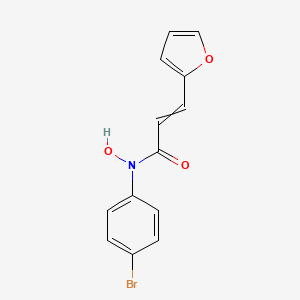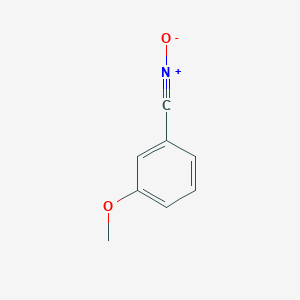![molecular formula C14H10Cl2N2O4 B14323281 2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride CAS No. 111040-97-2](/img/structure/B14323281.png)
2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitro group attached to a naphthalene ring, which is further connected to an azanediyl group and two acetyl chloride groups
Vorbereitungsmethoden
The synthesis of 2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride typically involves multiple steps. One common method starts with the nitration of naphthalene to introduce the nitro group. This is followed by the introduction of the azanediyl group through a series of reactions involving amines. Finally, the acetyl chloride groups are introduced via acylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl chloride groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the acetyl chloride groups can react with nucleophiles. These interactions can lead to the formation of reactive intermediates that can affect biological pathways and processes. The specific molecular targets and pathways involved depend on the context of its use and the specific derivatives formed.
Vergleich Mit ähnlichen Verbindungen
2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride can be compared with other similar compounds, such as:
2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl bromide: Similar structure but with bromide groups instead of chloride.
2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl fluoride: Similar structure but with fluoride groups instead of chloride.
2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl iodide: Similar structure but with iodide groups instead of chloride. The uniqueness of 2,2’-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride lies in its specific reactivity and the types of derivatives it can form, which can be different from those formed by its analogs with different halide groups.
Eigenschaften
CAS-Nummer |
111040-97-2 |
|---|---|
Molekularformel |
C14H10Cl2N2O4 |
Molekulargewicht |
341.1 g/mol |
IUPAC-Name |
2-[(2-chloro-2-oxoethyl)-(3-nitronaphthalen-1-yl)amino]acetyl chloride |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-13(19)7-17(8-14(16)20)12-6-10(18(21)22)5-9-3-1-2-4-11(9)12/h1-6H,7-8H2 |
InChI-Schlüssel |
PNCRVRPMJGPHHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2N(CC(=O)Cl)CC(=O)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Octyl-2-azaspiro[5.5]undecane](/img/structure/B14323199.png)

![2-{[4-(Ethoxycarbonyl)phenoxy]methyl}benzoic acid](/img/structure/B14323213.png)
![4-[(E)-Butylideneamino]-3,5-dimethylphenol](/img/structure/B14323218.png)

![(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride](/img/structure/B14323232.png)


![4,4'-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol](/img/structure/B14323257.png)

![3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14323264.png)

![(E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile](/img/structure/B14323269.png)

